In-Depth Technical Guide: 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
In-Depth Technical Guide: 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Part 1: Executive Summary & Structural Logic
The Scaffold Architecture
3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS: 116538-96-6) represents a privileged heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere of quinoline and purine systems. Its planar, fused bicyclic architecture allows it to intercalate into DNA or, more commonly, occupy the ATP-binding pockets of protein kinases.
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Core System: Thieno[3,2-b]pyridine (Pyridine fused to Thiophene).
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Key Functionalities:
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C3-Amino Group (-NH₂): A critical hydrogen bond donor/acceptor and a nucleophilic handle for heterocyclization. It strongly activates the thiophene ring electronically.
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C6-Carbonitrile Group (-CN): An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and serves as a precursor for tetrazoles, amides, or amines.
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Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor, essential for "hinge binding" in kinase inhibitor design.
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Physicochemical Profile (Predicted & Experimental Consensus)
| Property | Value / Description | Relevance |
| Molecular Formula | C₈H₅N₃S | Core stoichiometry |
| Molecular Weight | 175.21 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Appearance | Pale yellow to tan solid | Typical for amino-thienopyridines due to conjugation |
| Melting Point | >200 °C (Dec.)[1][2][3] | High lattice energy due to planar stacking/H-bonding |
| Solubility | Low in water; Soluble in DMSO, DMF | Requires polar aprotic solvents for reactions |
| pKa (Pyridine N) | ~3.5 - 4.5 | Reduced basicity due to C6-CN electron withdrawal |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity, good membrane permeability |
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust route to the 3-aminothieno[3,2-b]pyridine core is the Thorpe-Ziegler Cyclization . This involves the condensation of a 3-halopyridine-2-carbonitrile with a mercaptoacetate equivalent, followed by base-mediated ring closure.
Optimized Synthetic Workflow (Protocol)
Objective: Synthesis of 3-aminothieno[3,2-b]pyridine-6-carbonitrile from 3-chloro-2,5-dicyanopyridine.
Step 1: S_NAr Displacement & Cyclization
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Reagents: 3-Chloro-pyridine-2,5-dicarbonitrile (1.0 eq), Ethyl thioglycolate (1.1 eq), Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).
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Solvent: Ethanol (EtOH) or DMF.
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Procedure:
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Dissolve 3-chloro-pyridine-2,5-dicarbonitrile in anhydrous EtOH.
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Add K₂CO₃ (2.5 eq) followed by ethyl thioglycolate dropwise at 0°C.
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Allow to warm to RT and reflux for 3-5 hours. The reaction proceeds via initial displacement of the C3-chloride by sulfur, followed by intramolecular attack of the methylene carbon on the C2-nitrile.
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Observation: Formation of a precipitate (the intermediate ester).[4]
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Intermediate: Ethyl 3-amino-6-cyanothieno[3,2-b]pyridine-2-carboxylate.
Step 2: Saponification & Decarboxylation
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Hydrolysis: Treat the ester with 10% NaOH/EtOH at reflux for 2 hours to form the carboxylic acid.
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Decarboxylation: Acidify to pH 4 to precipitate the acid. Dry the solid.
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Thermal Decarboxylation: Heat the dry acid in diphenyl ether or quinoline at 200-220°C, or use microwave irradiation in sulfolane.
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Purification: The product precipitates upon cooling or addition of hexane. Recrystallize from DMF/EtOH.
Synthesis Visualization
Caption: Step-wise synthesis via Thorpe-Ziegler cyclization followed by decarboxylation.
Part 3: Chemical Reactivity & Derivatization
Reactivity Profile
The molecule possesses three distinct reactive centers:
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Nucleophilic Amino Group (C3-NH₂): Readily undergoes acylation, alkylation, and condensation with aldehydes (Schiff bases). It is the primary handle for building tricyclic systems (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidines).
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Electrophilic Nitrile (C6-CN): Susceptible to hydrolysis (to amide/acid), reduction (to amine), or cycloaddition (to tetrazole via sodium azide).
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Thiophene C2 Position: Although unsubstituted, this position is activated by the C3-amino group and can undergo electrophilic aromatic substitution (halogenation, formylation), provided the amino group is protected or the conditions are mild.
Key Transformations (Protocols)
A. Formation of Tricyclic Pyrimidines (Kinase Inhibitor Scaffolds)
Reaction: Condensation with formamide or orthoesters. Protocol:
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Suspend 3-aminothieno[3,2-b]pyridine-6-carbonitrile in excess formamide.
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Heat to 180°C for 4-6 hours.
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Mechanism: Formylation of the amine followed by cyclodehydration onto the C2 position (if a leaving group or oxidative conditions are present) or simple formation of the pyrimidine ring if a C2-functional group (like amide) were present. Note: Since C2 is H, oxidative cyclization or use of a C2-activated precursor is often required for tricyclics.
B. Tetrazole Synthesis (Bioisostere of Carboxylic Acid)
Reaction: [3+2] Cycloaddition with Sodium Azide. Protocol:
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Dissolve substrate in DMF.
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Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).
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Heat at 100-120°C for 12-24 hours.
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Result: 5-(3-aminothieno[3,2-b]pyridin-6-yl)-1H-tetrazole.
Reactivity Map
Caption: Divergent synthetic pathways for lead optimization.
Part 4: Medicinal Chemistry Applications[6]
Kinase Inhibition Logic
The 3-aminothieno[3,2-b]pyridine scaffold is a potent ATP-competitive inhibitor class.
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Binding Mode: The pyridine nitrogen (N4) and the exocyclic amine (or amide derivative) at C3 typically form a donor-acceptor pair with the "hinge region" of the kinase enzyme (e.g., residues Met341 in Src or similar in PKC).
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Selectivity: The C6-carbonitrile group projects into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase conformation, offering a vector to tune selectivity and solubility.
Biological Targets
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Src Family Kinases: Derivatives have shown nanomolar potency against Src, inhibiting tumor cell migration and invasion.
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PKC (Protein Kinase C): The scaffold mimics the bisindolylmaleimide core of classic PKC inhibitors.
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PI3K/Akt Pathway: Used as a core for PI3K inhibitors in cancer therapy.
References
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Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637–669. Link
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Boschelli, D. H., et al. (2005).[5] Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), 3891–3902. Link
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Claridge, S., et al. (2008).[5] Discovery of thieno[3,2-b]pyridine-6-carbonitriles as potent inhibitors of KDR and FGFR1. Bioorganic & Medicinal Chemistry Letters, 18(1), 26-30. Link
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Barker, A. J., et al. (2001). Thienopyridines as Kinase Inhibitors. Patent WO2001077107. Link
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ChemicalBook. (n.d.). 3-Aminothieno[3,2-b]pyridine-6-carbonitrile Product Page. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical structure of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile](https://i.imgur.com/E5d3gHk.png)
